molecular formula C23H46NO7P B1663049 Glycerophospho-N-Oleoyl Ethanolamine CAS No. 201738-24-1

Glycerophospho-N-Oleoyl Ethanolamine

Cat. No. B1663049
M. Wt: 479.6 g/mol
InChI Key: VBNXVCGZJCGEKO-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GNOE is a serum metabolite . It is a class of glycerophospholipids which contain the amino alcohol ethanolamine as a head group . It is the precursor of the cannabinoid compound oleoyl ethanolamide (OEA) . OEA is an endogenous, potent agonist for PPARα .


Synthesis Analysis

The different types of N-Acyl ethanolamines (NAEs), including GNOE, are derived from glycerophospho-linked precursors by the activity of glycerophosphodiesterase 1 (GDE1) .


Molecular Structure Analysis

GNOE has a molecular weight of 479.59 and its formula is C23H46NO7P . It is a cone-shaped lipid and thus may influence membrane curvature when incorporated . The GNOE molecule contains a total of 77 bonds. There are 31 non-H bonds, 3 multiple bonds, 23 rotatable bonds, 3 double bonds, 1 secondary amide (aliphatic), 3 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, and 1 phosphate .


Chemical Reactions Analysis

GNOE is a precursor of oleoyl ethanolamide (OEA). OEA is an endogenous, potent agonist for PPARα . Like AEA, OEA is metabolized by fatty acid amide hydrolase (FAAH) .


Physical And Chemical Properties Analysis

GNOE has a density of 1.1±0.1 g/cm3 . It has a molar refractivity of 127.2±0.3 cm3, a polar surface area of 135 Å2, and a polarizability of 50.4±0.5 10-24 cm3 .

Scientific Research Applications

1. Phase Behavior in Lipid Bilayers

Glycerophospho-N-Oleoyl Ethanolamine (GPE) has been studied for its phase behavior in lipid bilayers. Lohner et al. (1984) compared the phase behavior of ethanolamine plasmalogen, a type of GPE, in multilamellar dispersions using differential scanning calorimetry and NMR. They found that ethanolamine plasmalogen showed a lower gel to liquid-crystalline phase transition temperature and stabilized the hexagonal arrangement of ethanolamine glycerophospholipids, impacting the physical properties of cell membranes (Lohner, Hermetter, & Paltauf, 1984).

2. Neurological Membrane Structure

West et al. (2020) explored how ethanolamine plasmalogen, a subtype of GPE, contributes to the order and structure of neurological membranes. Their study on mixed bilayers showed that GPE incorporation resulted in bilayer thickening, reduced lateral area per molecule, and increased lipid tail-ordering, suggesting its role in maintaining the integrity and function of neurological membranes (West et al., 2020).

3. Synthesis and Function in the Brain

GPE is also linked to the biosynthesis of anandamide, an endogenous cannabinoid receptor ligand. Simon and Cravatt (2008) reported the detection of GPEs, including anandamide precursors, in mouse brain tissue. They identified GDE1 as a phosphodiesterase with significant GPE phosphodiesterase activity, implicating GPE in the production of anandamide in the nervous system (Simon & Cravatt, 2008).

4. Enzymatic Modification and Transphosphatidylation

The enzymatic modification of phospholipids, including GPE, was studied by Wongsakul et al. (2004). They examined the transphosphatidylation and acidolysis of phosphocholine and ethanolamine in different solvent systems, highlighting GPE's role in enzymatic phospholipid modification processes (Wongsakul, Bornscheuer, & H-Kittikun, 2004).

5. Scalable Synthesis for Biological Studies

Wang et al. (2016) described an effective process for synthesizing oleoyl ethanolamide, a type of GPE, by chemicalamidation using native oil. This method avoids the formation of ion pairs with ethanolamine, common in other synthesis routes, and provides a scalable synthesis approach for oleoyl ethanolamide, which exhibits biological activity in animal and cell models (Wang, Han, Chen, Jin, & Wang, 2016).

Safety And Hazards

GNOE is for research and development use only. It should be used by, or directly under the supervision of, a technically qualified individual .

Future Directions

The field of endocannabinoid research has experienced an explosive period of growth. The discovery of this receptor, cannabinoid receptor, has led to the identification of a G-protein-coupled receptor specific for 9-tetrahydrocannabinol, the active component of marijuana . These findings suggest the existence of additional enzymatic routes for the production of NAEs in vivo .

properties

IUPAC Name

2,3-dihydroxypropyl 2-[[(Z)-octadec-9-enoyl]amino]ethyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(27)24-18-19-30-32(28,29)31-21-22(26)20-25/h9-10,22,25-26H,2-8,11-21H2,1H3,(H,24,27)(H,28,29)/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNXVCGZJCGEKO-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCOP(=O)(O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCCOP(=O)(O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycerophospho-N-Oleoyl Ethanolamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
RM Onjiko, AS Jannasch, BR Cooper, AM Roumani… - Hepatology, 2012 - journals.lww.com
… In contrast, glycerophospho-n-oleoyl ethanolamine (GNOE), a precursor for another endogenous PPAR agonist, oleoyl ethanolamide (OEA), was significantly accumulated in the NASH …
Number of citations: 0 journals.lww.com
W Wang, A Maimaiti, Y Zhao, L Zhang, H Tao, H Nian… - Scientific reports, 2016 - nature.com
… The results of these studies are perfectly consistent not only with the fact that glycerophospho-N-oleoyl ethanolamine was revealed in this study to be one of the best predicting …
Number of citations: 7 www.nature.com
HHO Schmid, PC Schmid, V Natarajan - Progress in lipid research, 1990 - Elsevier
Amide-linked fatty acids occur in nature primarily in sphingolipids as part of their ceramide (N-acylsphingosine) backbone. In contrast, the primary amino groups of glycerophospholipids…
Number of citations: 541 www.sciencedirect.com
K Maliszewska, K Miniewska, A Godlewski… - Frontiers in Molecular …, 2023 - ncbi.nlm.nih.gov
Introduction: Recent data suggest a possible role of endocannabinoids in the regulation of brown adipose tissue (BAT) activity. Those findings indicate potential treatment options for …
Number of citations: 5 www.ncbi.nlm.nih.gov
DR Sagar, AG Gaw, BN Okine… - Molecular …, 2009 - journals.sagepub.com
… generate lysoNAPE and glycerophospho-N-acyl ethanolamine (GpNAE), including glycerophospho-N-arachidonoyl ethanolamine (GpAEA), glycerophospho-N-oleoyl ethanolamine (…
Number of citations: 86 journals.sagepub.com
W Tao, C Zhao, G Lin, Q Wang, Q Lv… - Journal of …, 2023 - academic.oup.com
Chaenomeles speciosa (Sweet) Nakai (C. speciosa Nakai) is a popular fruit widely used in China for its health-promoting properties. The presences of phytochemical compositions in …
Number of citations: 4 academic.oup.com
PP Bassareo, CJ McMahon - Children, 2022 - mdpi.com
… a serum-based metabolomics profiling method as a tool for bicuspid aortic valve screening, two metabolites were identified: monoglyceride and glycerophospho-N-oleoyl ethanolamine. …
Number of citations: 6 www.mdpi.com
EE Bafor, EG Rowan… - Reproductive …, 2017 - journals.sagepub.com
In recent times, additional pathways involved in the regulation of the myometrium have been suggested. This also holds true for the effect of drugs such as oxytocin (OT) and β-…
Number of citations: 17 journals.sagepub.com
EE Bafor, EG Rowan, RA Edrada-Ebel - core.ac.uk
In recent times, additional pathways involved in myometrial regulation and also in the action of oxytocin and-adrenergic agonists on the myometrium, other than what has been known …
Number of citations: 0 core.ac.uk
MC Blaser, S Kraler, TF Lüscher, E Aikawa - Circulation research, 2021 - Am Heart Assoc
… Using levels of monoglyceride (18:2) and glycerophospho-n-oleoyl ethanolamine, a dual-metabolite model predicted diseased BAVs with a sensitivity of 76.7%, specificity of 90%, and …
Number of citations: 47 www.ahajournals.org

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